Tritriacontanoic acid

Description

Contextualization of Very Long-Chain Saturated Fatty Acids (VLSFAs) in Biological Systems

Very long-chain fatty acids (VLCFAs) are formally defined as fatty acids with carbon chains containing 22 or more carbon atoms. nih.govnih.gov These molecules are crucial components of lipids and are integral to various biological processes across plants, animals, and microorganisms. ontosight.aiontosight.ai In all plant cells, for instance, they are required for synthesizing essential membrane lipids like phospholipids (B1166683) and sphingolipids. nih.gov

VLSFAs are key to maintaining cellular membrane structure and function, contributing to membrane fluidity, stability, and homeostasis. ontosight.ainih.gov They are particularly vital in forming specialized lipid barriers, such as the cuticular waxes on plant leaves and suberin in roots. dntb.gov.ua In mammals, VLSFAs are indispensable for skin barrier formation, the maintenance of myelin in the nervous system, retinal function, and spermatogenesis. nih.gov

These fatty acids are not typically found as free molecules but are incorporated into complex lipids like sphingolipids and glycerophospholipids. nih.gov The specific length of the fatty acid chain can significantly influence the biological activity of the lipid it is part of. nih.gov While even-chain fatty acids represent the vast majority of fatty acids in human plasma, odd-chain fatty acids, though less common, are also detectable and play distinct biological roles. nih.gov

Nomenclature and Structural Classification of Tritriacontanoic Acid (C33:0)

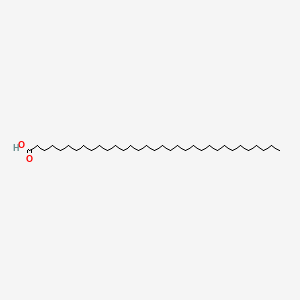

This compound is a saturated fatty acid, meaning its long aliphatic chain contains no double bonds between carbon atoms. Its chemical formula is C₃₃H₆₆O₂. wikipedia.org It is classified as an odd-chain very long-chain fatty acid due to its 33-carbon backbone. atamanchemicals.comechemi.com

In scientific literature and databases, this compound is known by several synonyms, including Psyllic acid and Ceromelissic acid. wikipedia.orgnih.gov The name "Psyllic acid" originates from the alder leaf flea (Psylla alni), as the compound is found in insect waxes. wikipedia.orgatamanchemicals.com It has also been identified in the propolis of bees, the wax of scale insects, and in some plants, such as Chinese wolfberries and Pedalium murex. wikipedia.orgatamanchemicals.comnih.gov

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃₃H₆₆O₂ |

| Molecular Weight | 494.9 g/mol |

| CAS Number | 38232-03-0 |

| Classification | Very Long-Chain Saturated Fatty Acid (VLSFA) |

| Synonyms | Psyllic acid, Ceromelissic acid |

Data sourced from PubChem CID 181572 and other chemical databases. nih.gov

Historical Perspectives on the Study of Odd-Chain Very Long-Chain Fatty Acids

Historically, odd-chain saturated fatty acids (OCS-FAs) were largely overlooked in biochemical research, considered to be of little physiological importance compared to their more abundant even-chain counterparts. nih.gov For a long time, their presence in human tissues was thought to be insignificant, with concentrations typically below 0.5% of total plasma fatty acids. nih.gov This perception led to their common use as internal standards in laboratory methods like gas chromatography-mass spectrometry (GC-MS) for quantifying total fatty acids, precisely because they were not expected to be naturally present in significant amounts. nih.gov

The scientific focus remained predominantly on even-chain fatty acids, which constitute over 99% of the total fatty acid concentration in human plasma. nih.gov However, modern analytical techniques have made the detection and identification of odd-numbered VLSFAs more accessible, spurring new interest in their origins and functions. researchgate.net While it was known that these fatty acids could be obtained from dietary sources, such as dairy products, evidence has also emerged for their endogenous production in the human body. nih.gov This growing body of research is gradually shifting the perspective on odd-chain VLSFAs from inert metabolic markers to compounds with potential biological relevance. researchgate.net

Properties

IUPAC Name |

tritriacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWEDFDJHDPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959174 | |

| Record name | Tritriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38232-03-0, 8063-16-9 | |

| Record name | Tritriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritriacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Psyllium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LSY5B2356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distributional Analysis of Tritriacontanoic Acid

Identification in Specific Plant Species

Research has confirmed the presence of tritriacontanoic acid in several specific plant species:

Pedalium murex : This medicinal plant, commonly known as Large Caltrops, has been reported to contain this compound among its various phytochemicals. nih.govnih.govresearchgate.net Other fatty acids and compounds like diosgenin, vanillin, quercetin, and ursolic acid are also present in this plant. nih.govresearchgate.net

Tripterygium wilfordii : Also known as the thunder god vine, this plant is another documented source of this compound. nih.gov It is known for producing a wide array of triterpenoids. nih.govresearchgate.netcaf.ac.cn

Rhizophora apiculata : This mangrove species has been identified as containing this compound. nih.gov The plant is also a rich source of other secondary metabolites, including alkaloids, terpenoids, and flavonoids. mdpi.commdpi.com

Plantago species : Various species within the Plantago genus, including Plantago psyllium, Plantago indica, and Plantago ovata, are known to have this compound present in their dried, ripe seeds. nih.govechemi.com These species are also sources of other compounds like flavonoids and phenolic acids. researchgate.netnih.govresearchgate.net

Accumulation Patterns in Plant Tissues and Organs

This compound shows specific patterns of accumulation within plant tissues and organs, primarily in locations that require significant protective barriers.

Seeds : The dried, ripe seeds of Plantago species are a significant site of this compound accumulation. nih.govechemi.com

Waxes : As a very long-chain fatty acid, this compound is a component of plant cuticular waxes, which form a protective layer on the surfaces of leaves and other organs. ubc.ca For instance, the alkane tritriacontane, a derivative of this compound, has been identified in the leaf wax of Kalanchoe daigremontiana. ubc.ca

Roots : While specific data on this compound in roots is limited, the roots of Rhizophora apiculata have been studied for their rich polyphenolic content, suggesting a complex chemical composition where very long-chain fatty acids could also be present. nih.gov

Detection and Role in Faunal and Microbial Matrices

Occurrence in Insect Waxes and Secretions

This compound is found in the protective waxes and secretions of various insects:

Propolis : This resinous mixture produced by bees is known to contain this compound. wikipedia.org

Wax scale insects : The waxy coatings of these insects also feature this compound as a component. wikipedia.org

Alder leaf flea (Psylla alni) : The name "psyllic acid" is derived from this insect, indicating its presence in its waxy secretions. wikipedia.org

Incorporation into Bacterial Lipid Components

This compound has been identified as a constituent of bacterial lipids, particularly in the phospholipids (B1166683) of certain species.

Capnocytophaga ochracea : This oral bacterium incorporates this compound into its phospholipids. researchgate.net Specifically, it is found in phosphatidic acid (PA), phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and phosphatidylinositol (PI). researchgate.netfrontiersin.orgnih.gov The presence of such very long-chain fatty acids is thought to influence the fluidity and biogenesis of the bacterial outer membrane vesicles. frontiersin.orgnih.gov

Presence in Other Biological Fluids or Tissues

The distribution of this compound extends to other biological systems, although detailed research in these areas is less extensive.

Animal Tissues : While specific studies detailing the widespread presence of this compound in animal tissues are not abundant, its occurrence in Chinese wolfberries suggests a pathway for its introduction into the food chain. wikipedia.org

Microbial Systems : The identification of this compound in Capnocytophaga ochracea points to its role within microbial communities, particularly in the context of oral biofilms. researchgate.netfrontiersin.orgnih.govnih.gov

Table 1: Plant Species Containing this compound

| Species Name | Common Name | Family | Reported Presence of this compound |

| Pedalium murex | Large Caltrops | Pedaliaceae | Yes nih.govnih.govresearchgate.net |

| Tripterygium wilfordii | Thunder God Vine | Celastraceae | Yes nih.gov |

| Rhizophora apiculata | Tall-stilt Mangrove | Rhizophoraceae | Yes nih.gov |

| Plantago psyllium | Desert Indianwheat | Plantaginaceae | Yes, in seeds nih.govechemi.com |

| Plantago indica | Black Psyllium | Plantaginaceae | Yes, in seeds nih.govechemi.com |

| Plantago ovata | Blond Psyllium | Plantaginaceae | Yes, in seeds nih.govechemi.com |

Peroxisomal Beta-Oxidation Pathways for Very Long-Chain Fatty Acids

The primary catabolic process for very long-chain fatty acids like this compound is beta-oxidation, which occurs within specialized organelles called peroxisomes. nih.govwikipedia.org Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs undergo an initial series of breakdown cycles in peroxisomes because the enzymes in mitochondria are not efficient at handling fatty acids with chains longer than 22 carbons. wikipedia.orgreactome.org

The process of peroxisomal beta-oxidation involves a sequence of four enzymatic reactions that shorten the fatty acid chain by two carbons during each cycle, releasing acetyl-CoA. wikipedia.org

Key Steps in Peroxisomal Beta-Oxidation:

Oxidation: The first step is catalyzed by a peroxisome-specific acyl-CoA oxidase (ACOX). This enzyme introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA, transferring electrons to FAD to produce FADH2.

Hydration: The resulting trans-2-enoyl-CoA is then hydrated by a bifunctional enzyme, such as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) or enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH), adding a hydroxyl group to the beta-carbon. reactome.org

Dehydrogenation: The same bifunctional enzyme dehydrogenates the L-3-hydroxyacyl-CoA to form 3-ketoacyl-CoA. In this step, NAD+ is reduced to NADH. reactome.org

Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a thiolase, which releases a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle is repeated until the fatty acid chain is shortened to a medium-chain fatty acyl-CoA, such as octanoyl-CoA. wikipedia.org This shorter fatty acid can then be transported to the mitochondria for complete oxidation to carbon dioxide and water via the mitochondrial beta-oxidation pathway and the citric acid cycle. nih.govwikipedia.org A significant difference from mitochondrial oxidation is that the initial oxidation step in peroxisomes is not coupled to ATP synthesis. wikipedia.org Defects in this peroxisomal pathway can lead to the accumulation of VLCFAs, resulting in severe metabolic disorders. ontosight.ai

Table 1: Comparison of Peroxisomal and Mitochondrial Beta-Oxidation

| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation |

|---|---|---|

| Location | Peroxisome | Mitochondria |

| Substrate Preference | Very long-chain fatty acids (≥ C22), branched fatty acids. nih.govwikipedia.org | Short, medium, and long-chain fatty acids (up to C20). nih.gov |

| First Enzyme | Acyl-CoA Oxidase (ACOX) | Acyl-CoA Dehydrogenase |

| Electron Acceptor (First Step) | FAD (produces H2O2) | FAD (transfers electrons to ETF) |

| Energy Coupling | Not directly coupled to ATP synthesis. wikipedia.org | Coupled to ATP synthesis via the electron transport chain. |

| End Products | Acetyl-CoA and chain-shortened acyl-CoAs (transported to mitochondria). wikipedia.org | Acetyl-CoA (enters the citric acid cycle). wikipedia.org |

Role of Specific Enzyme Families (e.g., Cytochrome P450) in Functionalization and Degradation

Prior to or in parallel with beta-oxidation, fatty acids can be modified by other enzyme families, notably the Cytochrome P450 (CYP) superfamily. mdpi.com These enzymes play a critical role in metabolizing a wide range of endogenous and exogenous compounds, including fatty acids. mdpi.com The CYP4 family of enzymes, in particular, is known for its function in fatty acid omega-hydroxylation. nih.govwikipedia.org

Omega-hydroxylation is a process where a hydroxyl group is added to the terminal (omega) carbon of a fatty acid. nih.gov This reaction is catalyzed by CYP omega-hydroxylases. wikipedia.org This initial modification converts the monofunctional fatty acid into a more polar, bifunctional molecule. The newly introduced hydroxyl group can be further oxidized to a carboxylic acid, forming a dicarboxylic acid. nih.gov

These resulting dicarboxylic acids are then preferentially metabolized via the peroxisomal beta-oxidation system from both ends. nih.gov This functionalization is a key step for certain fatty acids, facilitating their entry into degradation pathways. The CYP4 family has several subfamilies with different substrate specificities. For instance, the CYP4F subfamily is known to metabolize long-chain fatty acids (C16-C26). nih.gov Therefore, it is plausible that a very long-chain fatty acid like this compound could be a substrate for a member of the CYP4F family, initiating its degradation through omega-oxidation followed by peroxisomal beta-oxidation.

Table 2: Key Enzyme Families in Fatty Acid Metabolism

| Enzyme Family | Primary Function in Fatty Acid Metabolism | Relevant Subfamily/Enzyme Example | Substrate Example |

|---|---|---|---|

| Acyl-CoA Oxidases (ACOX) | Initial dehydrogenation in peroxisomal beta-oxidation. | ACOX1 | Very long-chain acyl-CoAs. reactome.org |

| Bifunctional Enzymes | Hydration and dehydrogenation steps in peroxisomal beta-oxidation. | HSD17B4, EHHADH | trans-2-enoyl-CoA, L-3-hydroxyacyl-CoA. reactome.org |

| Cytochrome P450 (CYP) | Omega-hydroxylation, functionalizing fatty acids for degradation. wikipedia.org | CYP4F subfamily | Long-chain fatty acids (C16-C26). nih.gov |

Advanced Analytical Methodologies for Tritriacontanoic Acid Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of lipid analysis, enabling the separation of complex mixtures into individual components prior to their detection and characterization. For a molecule like tritriacontanoic acid, both gas and liquid chromatography platforms are employed, each offering distinct advantages.

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique for the analysis of fatty acids. nih.gov However, due to the high molecular weight and low volatility of this compound, a chemical derivatization step is essential to convert the carboxylic acid into a more volatile ester form. jfda-online.com This process typically involves esterification to form fatty acid methyl esters (FAMEs) or silyl esters using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govuah.edu

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. Separation is achieved based on the compound's boiling point and interactions with the column's stationary phase. As a very long-chain saturated fatty acid, the tritriacontanoate derivative will have a significantly longer retention time compared to shorter-chain fatty acids under typical temperature-programmed conditions.

Following separation, the eluted compounds enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Table 1: Hypothetical GC-MS Data for Fatty Acid Analysis

This table illustrates the expected retention times and key mass spectral fragments for the trimethylsilyl (TMS) esters of several fatty acids, including this compound.

| Compound (as TMS Ester) | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Palmitic Acid | 18.5 | 328 | 313, 117 |

| Stearic Acid | 20.8 | 356 | 341, 117 |

| Lignoceric Acid | 32.1 | 440 | 425, 117 |

| This compound | 45.3 | 568 | 553, 117 |

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are central to modern lipidomics. nih.govchromatographyonline.com These techniques separate molecules in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. For fatty acids, reversed-phase (RP) chromatography is the most common approach, typically using a C18 or C30 stationary phase. researchgate.net

In RP-HPLC/UHPLC, separation is based on hydrophobicity; longer acyl chains and fewer double bonds result in stronger retention and thus longer elution times. nih.gov Therefore, this compound, being a long and fully saturated fatty acid, would be strongly retained on the column, allowing for excellent separation from shorter-chain and unsaturated fatty acids. UHPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govunl.edunih.gov

The coupling of HPLC/UHPLC with mass spectrometry (LC-MS) provides a powerful platform for lipid analysis, combining the separation capabilities of chromatography with the sensitive detection and structural information from MS.

Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is the dominant detection method in lipidomics due to its high sensitivity and ability to provide detailed structural information.

High-resolution mass spectrometry (HRMS), utilizing analyzers such as Orbitrap or time-of-flight (TOF), provides highly accurate mass measurements (typically with an error of less than 5 parts per million). chromatographyonline.comyoutube.com This capability allows for the determination of a molecule's elemental formula, which is a critical step in its unambiguous identification. nih.gov For this compound (C₃₃H₆₆O₂), HRMS can easily distinguish it from other compounds that may have the same nominal mass but a different elemental composition.

When coupled with LC, HRMS can detect the deprotonated molecule [M-H]⁻ of this compound in negative ionization mode, which is highly efficient for carboxylic acids. The high mass accuracy confirms the identity of the detected peak. Tandem mass spectrometry (MS/MS) on an HRMS instrument can further confirm the structure by precisely measuring the masses of fragment ions.

Table 2: HRMS Data for this compound

This table shows the calculated exact mass for the neutral molecule and its common ion adducts, which can be precisely measured using HRMS.

| Species | Formula | Ionization Mode | Calculated Exact Mass (m/z) |

| Neutral Molecule | C₃₃H₆₆O₂ | - | 494.5063 |

| Deprotonated Ion | [C₃₃H₆₅O₂]⁻ | Negative | 493.4990 |

| Protonated Ion | [C₃₃H₆₇O₂]⁺ | Positive | 495.5136 |

| Sodium Adduct | [C₃₃H₆₆O₂Na]⁺ | Positive | 517.4955 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of molecules. nih.gov While mass spectrometry excels at identifying and quantifying lipids, NMR is unparalleled in its ability to determine the precise arrangement of atoms within a molecule. For a pure sample of this compound, ¹H NMR and ¹³C NMR spectra would provide clear confirmation of its structure.

In a ¹H NMR spectrum, distinct signals would be observed for:

The terminal methyl (CH₃) protons.

The large number of methylene (CH₂) protons in the long alkyl chain, which would overlap to form a large signal.

The methylene protons adjacent to the carboxyl group (α-CH₂).

Although NMR has lower sensitivity compared to MS and can be challenging for analyzing very complex mixtures without prior separation, it is an invaluable tool for the structural verification of isolated compounds and for studying lipid organization in more complex systems. researchgate.net

Quantitative Methodologies in Lipidomics Research

Accurate quantification is essential for understanding changes in lipid levels in response to biological or environmental stimuli. In lipidomics, quantitative analysis is most commonly performed using mass spectrometry coupled with a chromatographic separation technique. mdpi.com

The gold standard for quantification is the stable isotope dilution method. This involves adding a known amount of an internal standard to the sample before processing. The ideal internal standard is an isotopically labeled version of the analyte (e.g., containing deuterium or ¹³C), such as ¹³C₃₃-tritriacontanoic acid. These standards are chemically identical to the analyte and co-elute chromatographically but are distinguishable by the mass spectrometer due to their mass difference.

By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the isotopically labeled internal standard, precise and accurate quantification can be achieved. This method corrects for variations in sample extraction efficiency and instrument response. nih.govnih.gov When a labeled standard is unavailable, a structurally similar compound that is not naturally present in the sample, such as an odd-chain fatty acid, may be used. A calibration curve is generated using a series of known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of the analyte in the unknown sample.

Targeted and Untargeted Lipidomics Platforms for Comprehensive Analysis

Lipidomics, the large-scale study of lipids in biological systems, offers powerful tools for the analysis of this compound. Both targeted and untargeted approaches are utilized, each providing unique insights into the lipidome. creative-proteomics.comdovepress.com

Untargeted Lipidomics: This exploratory approach aims to comprehensively identify and quantify as many lipid species as possible within a sample, without a predefined list of targets. creative-proteomics.comalfa-chemistry.com It is particularly useful for discovering novel biomarkers and understanding global changes in lipid metabolism where this compound may play a role. alfa-chemistry.com High-resolution mass spectrometry (HRMS) is a key technology in untargeted lipidomics, providing high mass accuracy for the identification of unknown compounds. alfa-chemistry.com Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate the complex mixture of lipids before detection by the mass spectrometer. creative-proteomics.commetasysx.com This approach can reveal unexpected alterations in lipid profiles, including those of very-long-chain fatty acids.

Targeted Lipidomics: In contrast, targeted lipidomics focuses on the precise measurement of a predefined set of known lipids, including this compound. dovepress.com This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. nih.gov Targeted analysis is often performed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comcreative-proteomics.com These methods allow for the accurate quantification of specific fatty acids, which is critical for validating findings from untargeted studies and for detailed metabolic research. nih.gov

The table below summarizes the key characteristics of targeted and untargeted lipidomics platforms.

| Feature | Targeted Lipidomics | Untargeted Lipidomics |

| Goal | Absolute or relative quantification of specific, known lipids. | Comprehensive profiling of all detectable lipids in a sample. |

| Approach | Hypothesis-driven. | Hypothesis-generating, exploratory. |

| Selectivity | High. | Low to moderate. |

| Sensitivity | High. | Moderate. |

| Compound Coverage | Limited to predefined targets. | Broad, aiming for comprehensive coverage. |

| Typical Platforms | GC-MS, LC-MS/MS (e.g., Triple Quadrupole). creative-proteomics.comcreative-proteomics.com | LC-HRMS (e.g., Q-TOF, Orbitrap). alfa-chemistry.com |

Application of Internal Standards and Calibration Curves for Absolute and Relative Quantification

Accurate quantification of this compound is essential for meaningful biological interpretation. This is achieved through the meticulous use of internal standards and calibration curves.

Internal Standards: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (this compound) that is added to the sample at a known concentration before sample processing. nih.gov The use of an IS is crucial to correct for the loss of analyte during sample preparation and to account for variations in instrument response. isolife.nl For the analysis of fatty acids, stable isotope-labeled internal standards, such as ¹³C-labeled fatty acids, are considered the gold standard. isolife.nlresearchgate.net These standards have the same chemical properties as their unlabeled counterparts but can be distinguished by their mass, allowing for highly accurate quantification. researchgate.net For very-long-chain fatty acids, other fatty acids of different chain lengths, such as 1-nonadecanoic acid (C19:0) or tridecanoic acid (C13:0), have also been utilized as internal standards. nih.govresearchgate.net

Calibration Curves: A calibration curve is a graph that plots the response of the analytical instrument versus the concentration of the analyte in a set of standards with known concentrations. researchgate.net This curve is then used to determine the concentration of the analyte in an unknown sample by measuring its response and interpolating the concentration from the curve. illumina.com

Absolute Quantification: This method determines the exact concentration of this compound in a sample. It requires a calibration curve generated from a series of pure standards of this compound at known concentrations. illumina.comwcrj.net The use of an internal standard is highly recommended to improve the accuracy of absolute quantification. creative-proteomics.comnih.gov

Relative Quantification: This approach measures the change in the amount of this compound relative to another sample or a control group. While it does not provide an absolute concentration, it is useful for comparing changes in lipid levels across different experimental conditions.

The generation of a precise and reliable calibration curve is a critical step for accurate molecular diagnosis and research. wcrj.net The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), should be high (ideally >0.99) to ensure the accuracy of the quantification. illumina.comresearchgate.net

Sample Preparation and Derivatization Strategies for Analytical Studies

The analysis of this compound, particularly by gas chromatography, often requires sample preparation and chemical derivatization. These steps are crucial for extracting the lipid from its biological matrix and modifying it to be suitable for analysis.

Sample Preparation: The initial step in the analysis of this compound from biological samples involves the extraction of lipids. creative-proteomics.com Common methods include liquid-liquid extraction using solvent systems like chloroform-methanol. creative-proteomics.com The goal is to efficiently separate lipids from other cellular components such as proteins and nucleic acids. creative-proteomics.com Subsequent steps may include filtration to remove particulate matter and concentration of the extract to increase the analyte concentration. organomation.com Proper sample preparation is a prerequisite for obtaining reliable and reproducible results. wvu.edu

Derivatization: Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For fatty acids like this compound, derivatization is often necessary for several reasons:

Increased Volatility: Very-long-chain fatty acids are not inherently volatile, which is a requirement for GC analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile ester.

Improved Chromatographic Properties: Derivatization reduces the polarity of the fatty acid, minimizing interactions with the GC column and leading to better peak shape and resolution.

Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance the ionization efficiency of the molecule in the mass spectrometer, leading to improved detection sensitivity. mdpi.com

Common derivatization methods for fatty acids include esterification to form fatty acid methyl esters (FAMEs). researchgate.net This is often achieved through acid-catalyzed methylation using reagents like methanolic HCl, boron trifluoride-methanol, or sulphuric acid-methanol. researchgate.netresearchgate.net The choice of derivatization reagent and reaction conditions can impact the efficiency of the reaction and the stability of the resulting derivative. researchgate.net For LC-MS analysis, derivatization can also be employed to improve ionization efficiency and chromatographic retention. mdpi.comnih.govresearchgate.net

The following table outlines common derivatization reagents used for fatty acid analysis.

| Derivatization Reagent | Analytical Technique | Purpose |

| Sulphuric acid-methanol | GC-MS | Forms FAMEs for increased volatility and improved chromatography. researchgate.net |

| Boron trifluoride-methanol | GC-MS | A common and effective reagent for preparing FAMEs. researchgate.netresearchgate.net |

| Hydrochloric acid-methanol | GC-MS | Another acid catalyst for FAME synthesis, though may require longer reaction times. researchgate.net |

| Diazomethane | GC-MS | A potent methylating agent, but is hazardous to use. researchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS | Forms PFB esters, which are highly sensitive in negative chemical ionization mode. researchgate.netnih.gov |

| 4-bromo-N-methylbenzylamine (4-BNMA) | LC-MS/MS | Improves retention in reversed-phase chromatography and enhances detection in positive electrospray ionization. nih.govresearchgate.net |

Roles of Tritriacontanoic Acid in Biological Systems and Biochemical Processes

Integration into Lipid Structures

As a large, saturated fatty acid, the incorporation of tritriacontanoic acid into more complex lipid molecules has profound effects on their physical and biological properties. Its defining characteristic is its substantial length, which dictates how it integrates into and influences the architecture of lipid assemblies.

The integration of this compound into phospholipids (B1166683) and triglycerides is less commonly documented than its presence in waxes. However, its incorporation is biochemically plausible. Very long-chain fatty acids can be esterified to the glycerol (B35011) backbone to form triglycerides, which serve as a dense form of energy storage. mdpi.com In phospholipids, VLCFAs are known to exist in the membranes of specific tissues, such as the retina and testes, typically as part of phosphatidylcholine molecules. rsc.org The incorporation of a 33-carbon chain like this compound would create a phospholipid with one extremely long, saturated acyl chain, a feature with significant consequences for membrane structure.

Table 1: Presence of this compound in Natural Sources

| Source Category | Specific Examples | Primary Role |

|---|---|---|

| Plant Waxes | Epicuticular wax of various plants | Structural component of the protective cuticle |

| Insect Waxes | Wax scale insects, bee and bumblebee propolis | Structural integrity, antimicrobial protection |

| Specialized Tissues (as VLCFA) | Retina, Testes (general VLCFA location) | Component of specialized phospholipids |

The inclusion of this compound and other VLCFAs into the membrane lipidome dramatically influences membrane biophysics. nih.govmolbiolcell.org Due to their length, which can exceed the thickness of a single leaflet of the lipid bilayer, these fatty acids can interdigitate, meaning the end of the acyl chain crosses the midplane of the membrane and interacts with the acyl chains of the opposing leaflet. nih.govacs.org

This interdigitation has several key effects:

Formation of Specialized Domains: VLCFAs contribute to the formation of distinct lipid domains, often called lipid rafts. These are highly ordered regions enriched in specific lipids like sphingolipids and cholesterol, which serve as platforms for organizing signaling proteins. nih.gov

Modulation of Protein Function: Changes in membrane thickness, fluidity, and curvature caused by VLCFAs can directly impact the function of embedded membrane proteins.

A high degree of saturation, as seen in this compound, further enhances these ordering effects. Dysregulation of VLCFA metabolism can lead to an overly saturated membrane environment, inducing stress in the endoplasmic reticulum. molbiolcell.org

Table 2: Potential Biophysical Effects of this compound in Lipid Membranes

| Biophysical Property | Effect of Incorporation | Mechanism |

|---|---|---|

| Membrane Fluidity | Decrease | Strong van der Waals interactions between long, straight saturated chains. |

| Membrane Thickness | Increase | Extended length of the C33 acyl chain. |

| Interleaflet Coupling | Increase | Interdigitation of the fatty acid tail into the opposing leaflet. nih.govacs.org |

| Lipid Domain Formation | Promote | Preferential packing with other saturated lipids and cholesterol to form ordered domains. nih.gov |

| Permeability | Decrease | Tightly packed lipid structure creates a more effective barrier. |

Participation in Metabolic Regulation and Signaling Pathways

While not a primary signaling molecule itself, this compound is the product of a crucial metabolic pathway and its synthesis is integral to the production of essential structural lipids.

This compound is a terminal product of the fatty acid elongation (FAE) system in the organisms that synthesize it. In plants, this process occurs in the endoplasmic reticulum. plos.orgfrontiersin.org The pathway begins with a C16 or C18 fatty acid precursor, which undergoes sequential additions of two-carbon units donated from malonyl-CoA. mdpi.complos.org A multi-enzyme elongase complex, consisting of a ketoacyl-CoA synthase (KCS), a reductase (KCR), a dehydratase (HCD), and another reductase (ECR), carries out the four reactions required for each elongation cycle. plos.org

Therefore, this compound is a metabolic product of this elongation pathway. It then serves as a precursor, or intermediate, for the synthesis of other complex lipids. Most notably, it is a substrate for the pathways that produce the aliphatic compounds found in cuticular waxes and suberin, which are vital for plant protection. mdpi.comnih.gov In humans, this compound is not considered a naturally occurring metabolite and is instead categorized as part of the exposome, acquired from external environmental or dietary sources.

Ecological and Biogeochemical Significance

The primary significance of this compound lies in its role within plant and insect surface lipids, where it mediates interactions with the environment.

As a major component of the epicuticular wax on plants, it contributes to a multifunctional protective barrier. nih.gov This wax layer is crucial for preventing non-stomatal water loss, reflecting excess solar radiation, and protecting against UV damage. Furthermore, the chemical composition of the wax, including its fatty acid constituents, plays a direct role in plant-herbivore and plant-pathogen interactions. The surface chemistry can deter insect feeding or egg-laying and can inhibit the growth of fungal and bacterial pathogens.

Role in Natural Product Chemistry and Chemical Ecology

This compound, also known as psyllic acid, is a notable compound in natural product chemistry due to its occurrence in a variety of organisms, where it often serves a protective or structural function. wikipedia.orgatamanchemicals.com Its distribution is a key aspect of chemical ecology, which examines the chemical interactions between living organisms.

The primary role of this compound in this context is as a fundamental component of waxes. wikipedia.orgnih.gov It is found in the cuticular waxes of plants and the waxes produced by insects. wikipedia.orgatamanchemicals.com Plant cuticular wax is a complex mixture of long-chain aliphatic compounds that forms a protective layer on the epidermis of aerial plant parts. nih.gov This layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and providing a defense barrier against pathogens and herbivores. This compound, being a very long-chain fatty acid (VLCFA) with 33 carbon atoms, contributes to the physical and chemical properties of these waxes, such as their melting point and hydrophobicity. smolecule.comhmdb.ca

In the animal kingdom, this compound is a known constituent of insect waxes, such as those from wax scale insects and the alder leaf flea (Psylla alni), from which the common name "psyllic acid" is derived. wikipedia.orgatamanchemicals.com It is also present in the propolis of bees and bumblebees, a resinous mixture that these insects use to seal their hives and protect against microbes. atamanchemicals.com The presence of long-chain fatty acids like this compound in these natural materials suggests a potential role in antimicrobial defense. smolecule.com

Research has identified this compound in a number of plant species, highlighting its significance as a plant-derived natural product. atamanchemicals.comnih.gov

Table 1: Documented Natural Sources of this compound

| Kingdom | Organism Type | Specific Examples | Reference |

|---|---|---|---|

| Plantae | Plants | Chinese wolfberries (Lycium barbarum), Pedalium murex, Tripterygium wilfordii, Rhizophora apiculata, Plantago spp. | wikipedia.orgatamanchemicals.comnih.gov |

Contribution to Organic Matter Cycling in Environmental Systems

Beyond its immediate biological roles, this compound is a persistent biomarker in environmental systems, contributing to the understanding of organic matter cycling and paleoclimates. As a component of plant leaf waxes, it is deposited into soils and sediments, where its robust chemical structure allows it to resist degradation over long timescales. yale.edu

The analysis of long-chain n-alkanoic acids, including this compound, in soil and lake sediment cores is a valuable tool in paleoenvironmental reconstruction. yale.edu These molecules serve as biomarkers for terrestrial plant input into sedimentary records. Scientists can analyze the distribution and isotopic composition of these leaf wax components to infer past vegetation types and climatic conditions. yale.edu

For instance, studies have shown that all lake sediment and soil samples from certain regions contain n-alkanoic acids ranging from C₁₆ to C₃₄, with this compound being one of the long-chain homologs. yale.edu The hydrogen isotopic composition (δD) of these leaf waxes is increasingly used as a proxy to understand past hydroclimate variability. However, research indicates that factors such as aridity and the type of vegetation (e.g., C₃ vs. C₄ plants) can significantly influence the isotopic fractionation, which must be accounted for in paleoclimate interpretations. yale.edu The persistence of this compound in these environmental archives makes it a key molecule for tracing the flow of organic carbon from terrestrial ecosystems into long-term geological storage.

Emerging Research Areas and Future Perspectives in Tritriacontanoic Acid Studies

Advanced Lipidomics Applications for Comprehensive Characterization

Modern lipidomics, the large-scale study of lipids, offers powerful tools to move beyond simple identification and quantification of tritriacontanoic acid. Advanced mass spectrometry-based techniques are at the heart of this evolution, enabling a more holistic view of the "lipidome." nih.gov Future research will likely leverage these technologies for a comprehensive characterization of this compound within complex biological systems.

A key emerging area is the use of sophisticated bioinformatics platforms to interpret complex lipidomic datasets. Tools like LipidSig 2.0, a web-based platform for integrated lipidomics data analysis, can automate the identification of lipid species and provide in-depth analysis of their characteristics. nih.gov Such platforms can process diverse datasets and employ functions like network analysis to offer a systems biology perspective on lipid interactions. nih.gov For this compound, this means researchers can investigate not just its free form but also its incorporation into various lipid classes (e.g., waxes, phospholipids (B1166683), sphingolipids) and map its metabolic network. This allows for the exploration of how the entire lipid profile, including this compound-containing species, changes in response to different physiological or pathological conditions. nih.gov

Furthermore, targeted lipidomics approaches can be employed to specifically search for and quantify novel bioactive metabolites derived from this compound. nih.gov This could reveal previously unknown signaling molecules or metabolic intermediates, providing new insights into its biological functions. Nutritional lipidomics, a sub-discipline, could also be used to understand how dietary factors influence the metabolism and abundance of this compound and its derivatives. nih.gov

Interdisciplinary Approaches Integrating Omics Data (e.g., Metabolomics, Proteomics)

The integration of multiple "omics" disciplines—such as metabolomics and proteomics—represents a powerful strategy to contextualize the role of this compound within broader biological pathways. This interdisciplinary approach allows scientists to connect the presence and quantity of metabolites, including fatty acids, with the proteins that govern their synthesis, degradation, and function. nih.govfrontiersin.org

By combining metabolomic and proteomic data, researchers can overcome the limitations of each individual technique. nih.gov For instance, a metabolomic analysis might reveal elevated levels of this compound in a specific condition. A concurrent proteomic analysis could then identify the upregulation of specific enzymes involved in fatty acid elongation or the downregulation of enzymes responsible for its breakdown. This integrated approach provides a more complete picture of the underlying molecular mechanisms.

Case studies involving other organic acids have demonstrated the power of this strategy. Integrated multi-omic analyses have been successfully used to investigate engineered metabolic pathways for producing valuable chemicals, identifying competing metabolic routes and bottlenecks. frontiersin.org Similarly, this approach has been applied to study the neurotoxic effects of environmental compounds by linking changes in metabolite and protein profiles in specific brain regions to biological processes like energy metabolism and neurotransmitter function. nih.gov Applying this framework to this compound could elucidate its metabolic flux, its interaction with other cellular components, and its contribution to various physiological or disease states. The biological interpretation of these integrated datasets helps correlate metabolite patterns with specific cellular processes and pathways. nih.gov

Exploration of this compound's Role in Specific Biological Models (e.g., microbial consortia, plant responses)

Future research will increasingly focus on understanding the function of this compound within specific, complex biological systems. Two promising areas are microbial consortia and plant biology.

Plant Responses: this compound has been identified in various plants, including Pedalium murex, Tripterygium wilfordii, and Rhizophora apiculata. nih.gov Very-long-chain fatty acids are crucial components of plant cuticular waxes, which form a protective barrier against environmental stresses like drought, UV radiation, and pathogen attack. Future studies could investigate how the synthesis and deposition of this compound in leaf waxes change in response to these stressors. Understanding this relationship could inform strategies for developing more resilient crops. While early research has explored plant responses to other types of acids, modern analytical techniques allow for a much more detailed investigation into the specific role of VLCFAs like this compound. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Advancements in the study of this compound are intrinsically linked to the analytical techniques used for its detection and quantification. While established methods exist, there is a continuous drive to develop novel techniques with greater sensitivity, specificity, and efficiency, particularly for analyzing complex biological samples where it may be present in low concentrations.

The development of new extraction methods and chromatographic techniques is a key area of focus. For instance, novel approaches like turbo-extraction combined with High-Performance Liquid Chromatography (HPLC) have been validated for the analysis of other complex organic molecules, offering high precision and accuracy with reduced analysis times. nih.gov Adapting or developing similar high-throughput methods for very-long-chain fatty acids could significantly accelerate research.

Mass spectrometry (MS) remains a cornerstone of lipid analysis, and its integration with various separation techniques (e.g., LC-MS/MS) is crucial for distinguishing this compound from other structurally similar fatty acids. nih.gov Future developments may include new ionization sources or mass analyzers that improve the signal-to-noise ratio for VLCFAs. Furthermore, creating standardized methods and certified reference materials for this compound will be essential for ensuring the accuracy and comparability of data across different laboratories and studies, a critical step for both basic research and potential clinical or industrial applications.

Q & A

Q. What are the established synthetic routes for tritriacontanoic acid, and how are they optimized for purity and yield?

this compound (C33H66O2) is typically synthesized via carboxylation of long-chain alkanes or oxidation of tritriacontanol . A common approach involves:

- Fischer-Tropsch-like elongation using C30 precursors, followed by controlled oxidation .

- Steglich esterification intermediates to ensure carboxyl group integrity, with purification via recrystallization in non-polar solvents (e.g., hexane) .

Characterization protocols include:

- <sup>13</sup>C NMR to confirm carbonyl (δ ~180 ppm) and methylene/methyl groups (δ 20–35 ppm).

- Mass spectrometry (EI-MS) for molecular ion detection (m/z 494.5) and fragmentation patterns .

- FTIR for carboxylic acid O–H stretches (~2500–3000 cm<sup>−1</sup>) and C=O vibrations (~1700 cm<sup>−1</sup>) .

Q. How is this compound isolated from natural sources, and what solvents/chromatographic methods are effective?

this compound occurs in plant waxes (e.g., Cissus quadrangularis) and insect cuticles. Extraction workflows involve:

- Soxhlet extraction using chloroform:methanol (2:1 v/v) to dissolve lipids .

- Fractionation via column chromatography (silica gel, hexane:ethyl acetate gradient) to separate saturated fatty acids .

- High-Performance Thin-Layer Chromatography (HPTLC) with ceric sulfate staining for visualization, validated against standards (Rf ~0.45 in hexane:diethyl ether:acetic acid (70:30:1)) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Discrepancies in literature (e.g., melting points ranging from 88–92°C) arise from polymorphism or trace impurities . Methodological solutions include:

- Differential Scanning Calorimetry (DSC) at controlled heating rates (2°C/min) to identify polymorphic transitions .

- Recrystallization validation using solvents of varying polarity (e.g., acetone vs. ethanol) to assess purity impacts .

- Cross-referencing NIST Chemistry WebBook data (enthalpy of fusion, vapor pressure) with experimental replicates .

Q. What experimental strategies are suitable for studying this compound’s role in lipid bilayer dynamics?

As a very-long-chain fatty acid (VLCFA), this compound influences membrane rigidity and permeability. Advanced methodologies include:

- Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms and assess monolayer collapse points .

- Molecular Dynamics (MD) simulations parameterized with GAFFlipid force fields to model hydrocarbon tail packing .

- Fluorescence anisotropy using DPH probes to quantify membrane phase transitions in liposomes .

Q. How can researchers quantify trace this compound in complex biological matrices (e.g., plant tissues)?

Analytical challenges include low abundance and matrix interference. Robust approaches involve:

- Derivatization with BF3-methanol to form methyl esters, enhancing GC-MS volatility .

- Selective Ion Monitoring (SIM) at m/z 494.5 (molecular ion) and 73.0 (characteristic fragment) for GC-MS quantification .

- Internal standardization with deuterated hentriacontanoic acid (d2-C31H62O2) to correct for recovery losses .

Q. What computational tools predict this compound’s interactions with proteins or enzymes?

In silico studies leverage:

- Autodock Vina for docking simulations with fatty acid-binding proteins (e.g., FABP4), using the carboxylic acid group as a key interaction site .

- QM/MM hybrid models to study β-oxidation energetics in peroxisomal acyl-CoA synthetases .

- COnductor-like Screening MOdel (COSMO-RS) to predict solubility parameters in enzymatic reaction solvents .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. inert effects) be addressed in this compound studies?

Divergent results may stem from strain-specific responses or impurity artifacts . Mitigation strategies:

- Minimum Inhibitory Concentration (MIC) assays with clinical isolates (e.g., Staphylococcus aureus ATCC 25923) and vehicle controls (DMSO) .

- HPLC-PDA purity checks (λ = 210 nm) to rule out co-eluting contaminants .

- Transcriptomic profiling (RNA-seq) of treated microbial cultures to identify pathway-specific effects .

Q. Guidelines for Referencing Experimental Data

- Structural validation : Cross-check NMR/MS data with NIST or LipidMaps entries .

- Reproducibility : Document solvent ratios, heating rates, and instrument calibration in supplementary materials .

- Ethical reporting : Disclose conflicts (e.g., solvent suppliers) and adhere to journal-specific protocols for lipid research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.